Cas no 88285-49-8 (Piperazine, 1-(diphenylmethyl)-4-[(6-methoxy-2-naphthalenyl)methyl]-)
88285-49-8 structure
Product Name:Piperazine, 1-(diphenylmethyl)-4-[(6-methoxy-2-naphthalenyl)methyl]-
CAS No:88285-49-8
MF:C29H30N2O
MW:422.561307430267
CID:638715
PubChem ID:13179642
Update Time:2025-04-19
Piperazine, 1-(diphenylmethyl)-4-[(6-methoxy-2-naphthalenyl)methyl]- Chemical and Physical Properties
Names and Identifiers
-
- Piperazine, 1-(diphenylmethyl)-4-[(6-methoxy-2-naphthalenyl)methyl]-
- 1-benzhydryl-4-[(6-methoxynaphthalen-2-yl)methyl]piperazine
- DTXSID70525058
- 1-(Diphenylmethyl)-4-[(6-methoxynaphthalen-2-yl)methyl]piperazine
- 88285-49-8
-
- Inchi: 1S/C29H30N2O/c1-32-28-15-14-26-20-23(12-13-27(26)21-28)22-30-16-18-31(19-17-30)29(24-8-4-2-5-9-24)25-10-6-3-7-11-25/h2-15,20-21,29H,16-19,22H2,1H3
- InChI Key: MDFDCIQIICASSQ-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC2=C(C=1)C=CC(=C2)CN1CCN(C(C2C=CC=CC=2)C2C=CC=CC=2)CC1
Computed Properties
- Exact Mass: 422.235813585g/mol
- Monoisotopic Mass: 422.235813585g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 32
- Rotatable Bond Count: 6
- Complexity: 529
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6
- Topological Polar Surface Area: 15.7Ų
Piperazine, 1-(diphenylmethyl)-4-[(6-methoxy-2-naphthalenyl)methyl]- Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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